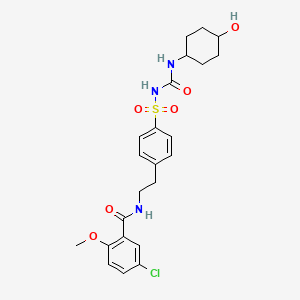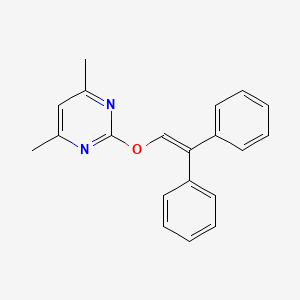
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine
Overview
Description
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 2,2-diphenylvinyl group and two methyl groups at the 4 and 6 positions
Mechanism of Action
Target of Action
Ambrisentan Vinyloxy Impurity, also known as 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine or 2-(2,2-Diphenylethenoxy)-4,6-dimethylpyrimidine, primarily targets the endothelin type A receptor (ETAR) . The ETAR plays a crucial role in mediating vasoconstriction and positive inotropic effects on the heart .
Mode of Action
Ambrisentan is a selective antagonist of the ETAR . By selectively inhibiting the ETA receptor, it prevents the action of endogenous endothelin peptides from constricting the muscles in blood vessels . This allows the blood vessels to relax and leads to a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Ambrisentan involves the endothelin signaling pathway . By blocking the ETAR, Ambrisentan disrupts the normal signaling of endothelin peptides, leading to a decrease in vasoconstriction and a subsequent reduction in blood pressure .
Pharmacokinetics
It is known that ambrisentan is an orally active drug , suggesting that it is well-absorbed and has good bioavailability.
Result of Action
The primary result of Ambrisentan’s action is a reduction in blood pressure . This is achieved through the relaxation of blood vessels, which is facilitated by the inhibition of the ETAR . Additionally, Ambrisentan has been shown to inhibit cancer cell migration, invasion, and metastasis .
Action Environment
The action of Ambrisentan can be influenced by various environmental factors. For instance, the pH and ionic strength of the biological environment can affect the binding affinity of Ambrisentan to the ETAR . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2,2-diphenylvinyl alcohol with 4,6-dimethylpyrimidine-2-ol in the presence of a suitable dehydrating agent, such as phosphorus oxychloride or thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Alkylated pyrimidine derivatives.
Scientific Research Applications
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Its structural features allow it to interact with biological targets, making it a potential lead compound for drug development.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,2-Diphenylvinyl)oxy)-4-methylpyrimidine
- 2-((2,2-Diphenylvinyl)oxy)-6-methylpyrimidine
- 2-((2,2-Diphenylvinyl)oxy)-4,6-diphenylpyrimidine
Uniqueness
2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine is unique due to the presence of both methyl groups at the 4 and 6 positions of the pyrimidine ring, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different applications and interactions in various fields.
Properties
IUPAC Name |
2-(2,2-diphenylethenoxy)-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-13-16(2)22-20(21-15)23-14-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFPFPXUXCLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC=C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639429-81-4 | |
| Record name | 2-((2,2-Diphenylvinyl)oxy)-4,6-dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639429814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,2-DIPHENYLVINYL)OXY)-4,6-DIMETHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7U82SSY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


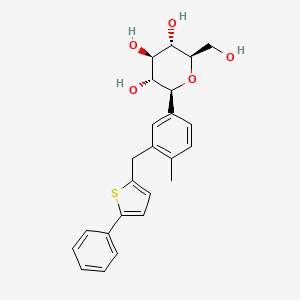
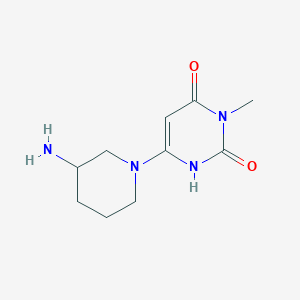
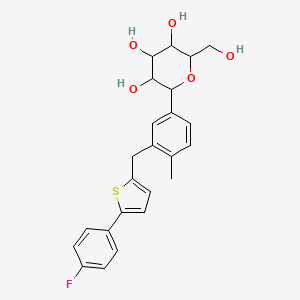

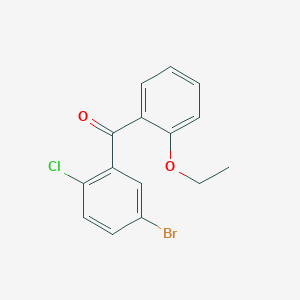
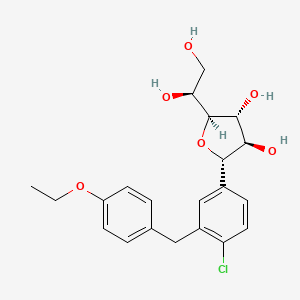
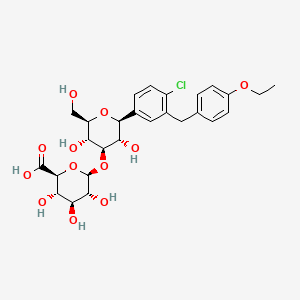
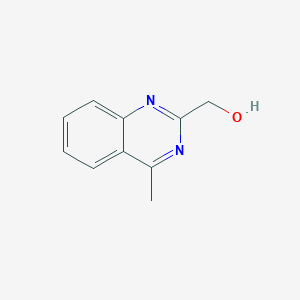
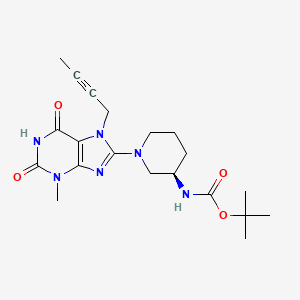
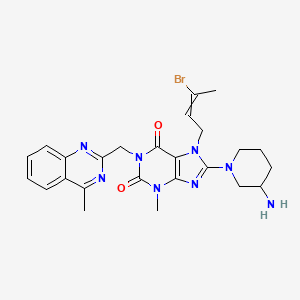
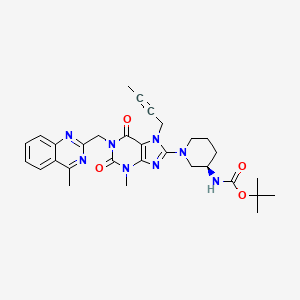
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)
